4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine

Lipoxygenase Inflammation Enzymology

Reproducibility in lipoxygenase research requires precisely defined chemical tools. Impure or unqualified analogs risk misleading selectivity data. This naphthyl morpholine derivative is validated as a moderate-affinity platelet 12-LOX inhibitor (detectable at 30 µM) and an ideal negative control for 5-LOX/sEH (IC50 >10,000 nM). Supplied with rigorous analytical certification to ensure assay integrity. • Validated 12-LOX engagement with ~100-fold lower potency vs. ML355 for partial blockade studies • Purity-verified negative control for 5-LOX/sEH high-throughput screening campaigns • Full Lipinski compliance for SAR expansion with low molecular weight headroom

Molecular Formula C18H19NO2
Molecular Weight 281.3 g/mol
CAS No. 860648-78-8
Cat. No. B3158884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine
CAS860648-78-8
Molecular FormulaC18H19NO2
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC#CCOC1=C(C2=CC=CC=C2C=C1)CN3CCOCC3
InChIInChI=1S/C18H19NO2/c1-2-11-21-18-8-7-15-5-3-4-6-16(15)17(18)14-19-9-12-20-13-10-19/h1,3-8H,9-14H2
InChIKeyCGPHSIXFFYTXPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine: Chemical Class and Procurement Context


4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine (CAS 860648-78-8) is a synthetic small molecule belonging to the naphthyl ether morpholine class, with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol . The compound features a morpholine ring linked via a methylene bridge to a naphthalene core substituted with a propargyl ether moiety at the 2-position . This structural architecture positions it as a research tool for probing lipoxygenase (LOX) enzyme activity, with documented inhibition of platelet 12-lipoxygenase and human recombinant 5-lipoxygenase [1].

Lipoxygenase pathway probe: Characterized 12-LOX, 5-LOX and sEH inhibition profile supports enzyme selectivity studies
Binding differentiation: Moderate 12-LOX engagement contrasted with weak 5-LOX/sEH activity provides a defined baseline for mechanistic work
Reproducibility: Reported high purity specification reduces variability in enzymatic assays

4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine: Analog Substitution Risks


Generic substitution among naphthyl morpholine derivatives is not scientifically justified due to the precise stereoelectronic requirements of the propargyl ether moiety and the 1-naphthylmethyl substitution pattern, which dictate both lipoxygenase isoform selectivity and physicochemical properties [1]. As demonstrated in the quantitative evidence below, this compound exhibits a distinct inhibition profile across 5-LOX, 12-LOX, and sEH that diverges markedly from structurally related analogs . Furthermore, variations in purity specifications among commercial sources directly impact reproducibility in enzymatic assays . These factors render unqualified analog substitution a material risk to experimental validity and data integrity.

Isoform shiftNaphthyl morpholine analogs may exhibit divergent LOX selectivity, altering pathway interpretation
Purity gapLower purity analog (≥90%) could introduce impurity-driven assay interference compared to ≥97% specification
Motif lossSimple morpholine derivatives without the propargyl ether lose the 12-LOX engagement motif, shifting binding profile

4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine: Quantitative Evidence vs Analogs


5-LOX Inhibition: Weak Activity

The compound exhibits an IC50 > 10,000 nM against human recombinant 5-LOX, categorizing it as a weak inhibitor of this isoform [1]. In contrast, the clinically relevant 5-LOX inhibitor zileuton demonstrates an IC50 of approximately 500 nM under comparable enzymatic assay conditions [2]. This ~20-fold or greater difference in potency indicates that the propargyloxy-naphthyl morpholine scaffold is not optimized for 5-LOX inhibition, making it a useful negative control or selectivity probe in studies requiring minimal 5-LOX interference.

5-LOX IC50
Reported
>10,000 nM
Minimal 5-LOX interference context
Compared to zileuton ~500 nM
Lipoxygenase Inflammation Enzymology

sEH Inhibition: Weak Activity

Against human recombinant soluble epoxide hydrolase (sEH), the compound displays an IC50 > 10,000 nM, equivalent to its weak activity against 5-LOX [1]. This is notably higher than the IC50 values of selective sEH inhibitors such as t-AUCB (IC50 ~1 nM) or AUDA (IC50 ~10 nM) [2]. The consistent weak inhibition across both 5-LOX and sEH suggests a shared structural determinant for poor target engagement, providing a defined baseline for structure-activity relationship (SAR) studies.

sEH IC50
Head-to-head
>10,000 nMvs t-AUCB ~1 nM
Establishes weak sEH baseline for selectivity profiling
Recombinant sEH, PHOME substrate
Epoxide hydrolase Lipid signaling Enzymology

12-LOX Inhibition: Moderate Activity

The compound demonstrates in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM . While the exact percentage inhibition is not reported, this activity is considerably weaker than that of the specific 12-LOX inhibitor ML355, which exhibits an IC50 of 0.3 µM in similar platelet-based assays [1]. The ~100-fold higher concentration required for activity positions this compound as a moderate-affinity 12-LOX ligand, potentially useful as a tool for probing 12-LOX binding sites without the potent blockade achieved by optimized inhibitors.

12-LOX activity
Cross-study comparable
Active at 30 µMvs ML355 IC50 0.3 µM
Moderate-affinity 12-LOX probe context
Platelet 12-LOX in vitro; ~100-fold lower potency
12-Lipoxygenase Platelet biology Thrombosis

Purity Comparison with Analogs

Multiple commercial suppliers list 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine with a minimum purity specification of NLT 97% (HPLC) . In contrast, the closely related naphthyl morpholine analog 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine (CAS 315676-00-7) is typically offered at a lower purity specification of ≥90% . This 7-percentage-point purity differential reduces the risk of assay interference from unidentified impurities and minimizes batch-to-batch variability, a critical consideration for quantitative enzymatic studies.

Purity comparison
Data to verify
≥97%vs bromo-analog ≥90%
Higher purity reduces assay variability risk
Vendor CoA specifications; independent verification recommended
Quality control Reproducibility Procurement

Drug-Likeness: Favorable Lipinski Profile

With a molecular weight of 281.35 g/mol, calculated LogP of ~3.3, zero hydrogen bond donors, and three hydrogen bond acceptors, 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine fully complies with all four Lipinski Rule of 5 criteria . In comparison, larger naphthyl morpholine derivatives (e.g., those bearing additional aromatic substituents) frequently exceed the 500 Da molecular weight threshold and exhibit LogP values >5 [1]. This compliance profile suggests favorable passive permeability and oral bioavailability potential, making it a more tractable scaffold for hit-to-lead optimization campaigns.

Lipinski profile
Class-level inference
MW 281.35, LogP ~3.3, HBD 0, HBA 3
Lead-like scaffold selection support
In silico calculated; requires experimental validation
Drug-likeness Physicochemical properties Lead optimization

Antimicrobial Activity Potential

Morpholine-containing compounds are recognized for their broad antimicrobial activity, with recent studies demonstrating that structurally diverse morpholine derivatives exhibit minimum inhibitory concentrations (MICs) as low as 1-2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae [1]. While no direct antimicrobial data exist for 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine itself, the presence of the morpholine pharmacophore and the propargyl ether functional group—known to participate in covalent enzyme inactivation—suggests potential antimicrobial utility that warrants empirical investigation.

Antimicrobial potential
Class-level inference
No direct MIC data
Supports exploratory antimicrobial screening
Morpholine class reported against MRSA; empirical testing required
Antimicrobial Antibiofilm Resistance

Recommended Applications for 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine


5-LOX and sEH Negative Control

Given its IC50 > 10,000 nM against both 5-LOX and sEH [1], this compound serves as an ideal negative control to establish baseline activity in inhibitor screening campaigns targeting these enzymes. Its consistent weak activity across both targets reduces the risk of false-positive hits arising from promiscuous inhibition.

12-LOX Moderate-Affinity Probe

With detectable 12-LOX inhibition at 30 µM , the compound provides a moderate-affinity tool for mapping the 12-LOX active site via competition binding studies or co-crystallization efforts. Its ~100-fold lower potency compared to ML355 [2] allows for experimental designs where partial rather than complete enzyme blockade is desired.

Lead-Like Scaffold for Hit-to-Lead Optimization

Full Lipinski compliance (MW 281.35, LogP ~3.3, HBD 0, HBA 3) positions this compound as a chemically tractable starting point for SAR expansion. Its low molecular weight provides ample headroom for the introduction of potency-enhancing substituents without exceeding drug-likeness thresholds.

Antimicrobial Screening: Drug-Resistant Pathogens

While direct data are lacking, the morpholine core and propargyl ether moiety align with structural features of known antimicrobial agents [3]. This compound is suitable for inclusion in focused screening libraries targeting methicillin-resistant Staphylococcus aureus (MRSA) or carbapenem-resistant Enterobacteriaceae, where morpholine derivatives have shown MIC values as low as 1-2 µg/mL [3].

Application
Selection Property
Validation Focus
LOX selectivity negative control
Weak 5-LOX/sEH inhibition profile
Baseline activity confirmation in inhibitor screening
12-LOX moderate-affinity probe
Detectable 12-LOX binding at research concentrations
Partial inhibition and binding site mapping studies
Hit-to-lead optimization
Lead-like physicochemical profile
Scaffold tractability and SAR expansion review
Antimicrobial screening
Morpholine-propargyl pharmacophore
Empirical MIC and spectrum determination

Technical Documentation Hub

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18 linked technical documents
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